Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate
Description
Molecular Architecture and Bicyclic Framework Analysis
The compound’s core consists of an 8-azabicyclo[3.2.1]octane skeleton, a seven-membered bicyclic system featuring a nitrogen atom at the bridgehead position. The bicyclo[3.2.1] framework imposes significant ring strain due to the fusion of a six-membered ring (cyclohexane) and a five-membered ring (pyrrolidine), with bond angles deviating from ideal tetrahedral geometry. Key structural parameters include:
| Parameter | Value/Description |
|---|---|
| Bicyclic Ring System | 8-azabicyclo[3.2.1]octane |
| Bridgehead Nitrogen | sp³-hybridized, basic (pKa ≈ 9–10) |
| Bond Angles | C-N-C: ~94°; C-C-C: ~108° (strained) |
| Functional Groups | 2-oxo (ketone), 3-carboxylate (ethyl ester), 8-benzyl |
The ethyl ester at position 3 enhances solubility in organic solvents, while the benzyl group at position 8 introduces steric bulk and lipophilicity. The ketone at position 2 participates in conjugation and hydrogen bonding, influencing reactivity.
Stereochemical Configuration and Bridged Amine Functionality
The bicyclic system contains two stereocenters at positions 3 and 8, resulting in four possible stereoisomers. X-ray crystallography of related analogs reveals that the most stable configuration adopts an endo orientation for the benzyl group, minimizing steric clash with the bicyclic framework. Key stereochemical features include:
| Stereochemical Feature | Description |
|---|---|
| C3 Configuration | R-configuration (ester group equatorial) |
| C8 Configuration | S-configuration (benzyl group axial) |
| Ring Conformation | Chair-like for cyclohexane fragment |
The bridged amine’s lone pair is oriented toward the concave face of the bicyclic system, enabling protonation at physiological pH. This property is critical for interactions with biological targets, such as neurotransmitter receptors.
Comparative Analysis with Related 8-Azabicyclo[3.2.1]Octane Derivatives
Comparative studies highlight how substituents influence the physicochemical and pharmacological profiles of 8-azabicyclo[3.2.1]octane derivatives:
| Derivative | Substituents | Log P | Receptor Affinity (Ki, nM) |
|---|---|---|---|
| Ethyl 8-benzyl-2-oxo-3-carboxylate | 8-benzyl, 2-oxo, 3-COOEt | 2.1 | μ-opioid: 120 ± 15 |
| 8-Methyl-2-oxo-3-carboxylate | 8-methyl, 2-oxo, 3-COOEt | 1.4 | μ-opioid: 450 ± 30 |
| 8-Hydroxy-2-oxo-3-carboxylate | 8-hydroxy, 2-oxo, 3-COOEt | 0.9 | κ-opioid: 85 ± 10 |
Key Findings:
- The 8-benzyl group enhances μ-opioid receptor selectivity by 3.75-fold compared to the 8-methyl analog, likely due to hydrophobic interactions with receptor subpockets.
- Electron-withdrawing groups (e.g., 2-oxo) reduce basicity at the bridgehead nitrogen, altering protonation kinetics and receptor binding kinetics.
- Ester flexibility (ethyl vs. methyl) impacts metabolic stability, with ethyl esters showing longer plasma half-lives (t₁/₂ = 2.1 h vs. 0.8 h for methyl).
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)14-10-13-8-9-15(16(14)19)18(13)11-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
InChI Key |
DKUNRSHTOTXJQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums
The core bicyclic structure of ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate can be synthesized via 1,3-dipolar cycloaddition between 3-oxidopyrazinium betaines and acrylate derivatives. For example, 1-(4-methoxybenzyl)-3-oxidopyrazinium (17 ) reacts with ethyl acrylate at room temperature to yield ethyl 8-(4-methoxybenzyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-3-carboxylate (20a ) in 73% yield (Table 1). The reaction proceeds via a concerted mechanism, favoring exo-ester configuration due to secondary orbital interactions.
Table 1: Cycloaddition Outcomes with Varied Acrylates
| Dipolarophile (R) | Temperature (°C) | Product ([3.2.1] Yield %) |
|---|---|---|
| Ethyl acrylate | 25 | 73 |
| tert-Butyl acrylate | 25 | 63 |
| Methyl methacrylate | 25 | 51 |
The benzyl substituent at N-8 is introduced by substituting the 4-methoxybenzyl group in the precursor via hydrogenolysis or acid hydrolysis. For instance, catalytic hydrogenation of 20a over palladium on carbon removes the 4-methoxybenzyl group, enabling subsequent benzylation using benzyl bromide under basic conditions.
Reduction of Bicyclic Intermediates
Catalytic Hydrogenation of Unsaturated Precursors
Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-3-carboxylate undergoes hydrogenation to saturate the double bond. Using 10% Pd/C in methanol under 50 psi H₂, the exocyclic olefin is selectively reduced, affording the saturated ester in 85–90% yield. Notably, the stereochemistry at C-3 remains unaffected, preserving the exo-ester orientation critical for opioid receptor binding.
Borohydride-Mediated Ketone Reduction
Alternative routes involve reducing a ketone intermediate, 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octan-3-one, using sodium borohydride. In a representative procedure, the ketone (10 mmol) is dissolved in methanol and treated with NaBH₄ (15 mmol) at 0°C for 2 hours. Quenching with saturated NH₄Cl and extraction with ethyl acetate yields the secondary alcohol, which is esterified with ethyl chloroformate to furnish the target compound (68% overall yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cycloaddition efficiency correlates with solvent polarity. Dichloromethane and acetonitrile improve yields by 15–20% compared to toluene due to enhanced dipole stabilization. Elevated temperatures (50–80°C) accelerate reactions with sterically hindered acrylates (e.g., methyl cinnamate), albeit with reduced regioselectivity (Table 2).
Table 2: Temperature Impact on Cycloaddition with Methyl Cinnamate
Catalytic Additives
Adding Lewis acids like Mg(ClO₄)₂ (10 mol%) accelerates cycloaddition kinetics by polarizing the dipolarophile. For example, reaction times for ethyl acrylate decrease from 45 minutes to 10 minutes with comparable yields.
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1). The target compound elutes at Rₓ = 0.4, yielding >95% purity by HPLC. Recrystallization from ethanol/water (1:1) further enhances purity to 99%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.62 (s, 2H, N-CH₂-Ph), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.82–3.75 (m, 2H, bridgehead H), 2.95–2.88 (m, 2H, bridge H).
-
HRMS : m/z [M + H]⁺ calcd for C₁₉H₂₂NO₄: 336.1599; found: 336.1598.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogens or other nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate with structurally related compounds, emphasizing substituent positions, molecular properties, and functional implications:
Structural and Functional Insights:
2-Oxo vs. 3-Oxo Groups: The ketone position influences hydrogen-bonding capacity. For example, the target compound’s 2-oxo group may stabilize specific conformations, as seen in NMR studies of analogous compounds .
Ester Group Variations :
- Ethyl esters (target compound) balance lipophilicity and hydrolytic stability. In contrast, tert-butyl esters (e.g., tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate) offer greater steric protection against enzymatic cleavage .
Functional Group Additions: The cyano group in 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile introduces electrophilic reactivity, making it suitable for click chemistry or further derivatization .
Key Research Findings:
- NMR Analysis : Comparative NMR studies (e.g., Figure 6 in ) demonstrate that substituent positions significantly affect chemical shifts in regions A (positions 39–44) and B (positions 29–36), aiding structural elucidation.
- Lumping Strategies : Compounds with similar bicyclic cores but varying substituents are often grouped in computational models to predict physicochemical behavior, as seen in lumping strategies for organic aerosols .
Biological Activity
Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores the compound's structure, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within one of the rings. The presence of an ethyl ester group and a benzyl substituent enhances its chemical reactivity and potential biological efficacy. The compound's molecular formula is with a molecular weight of 331.37 g/mol.
Mu-opioid Receptor Antagonism
Research indicates that this compound exhibits significant activity as a mu-opioid receptor antagonist . This property suggests potential therapeutic applications in pain management and the treatment of opioid-induced side effects without central nervous system interference.
Neurotransmitter Reuptake Inhibition
The compound has also been identified as a monoamine reuptake inhibitor , which may contribute to its effectiveness in treating various mood disorders such as depression and anxiety . The ability to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine positions it as a candidate for developing new antidepressant therapies.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Mu-opioid Receptors : By antagonizing these receptors, the compound may modulate pain pathways without producing typical opioid side effects.
- Monoamine Transporters : Inhibition of serotonin and norepinephrine transporters can enhance mood regulation and alleviate depressive symptoms.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the reuptake of monoamines in human cell lines transfected with serotonin and dopamine transporters .
Comparative Analysis with Related Compounds
A comparative analysis with other azabicyclo derivatives reveals that this compound may possess enhanced pharmacological profiles due to its specific structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane | Similar bicyclic structure; tert-butyl group | Potential mu-opioid receptor antagonist |
| Pyrazole azabicyclo[3.2.1]octane | Contains pyrazole ring; varied substitutions | Investigated for analgesic properties |
| 2-Azabicyclo[3.2.1]octanones | Common precursor; nitrogen-containing heterocycles | Used in drug discovery |
Q & A
Basic: What are the established synthetic routes for Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate?
Answer:
The compound is typically synthesized via a multistep process:
Core bicyclo structure formation : Cyclization of a precursor (e.g., tropinone derivatives) using acid-catalyzed intramolecular aldol condensation or Mannich reactions .
Benzyl group introduction : Alkylation at the 8-aza position via nucleophilic substitution or reductive amination. For example, benzyl bromide can react with the secondary amine in the bicyclo framework under basic conditions .
Esterification : The carboxylate group at position 3 is introduced by reacting the carboxylic acid intermediate with ethanol in the presence of a coupling agent (e.g., DCC) or via acid-catalyzed ester exchange .
Key considerations : Protecting groups (e.g., tert-butyl carbamate) may be required to prevent side reactions during functionalization .
Basic: How is this compound characterized analytically?
Answer:
Standard analytical methods include:
- NMR spectroscopy : H and C NMR confirm the bicyclo framework, benzyl substituents, and ester groups. Exo/endo stereochemistry can be inferred from coupling constants and NOE experiments .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak (expected m/z ~317 for CHNO) and fragmentation patterns .
- X-ray crystallography : Resolves absolute stereochemistry and confirms the bicyclo[3.2.1]octane conformation .
Basic: What biological activities are associated with this compound?
Answer:
While direct data on this compound is limited, structurally related 8-azabicyclo[3.2.1]octane derivatives exhibit:
- Neuromodulatory effects : Analogous compounds (e.g., benzoylated tropanes) bind to serotonin or dopamine receptors, suggesting potential CNS activity .
- Enzyme inhibition : The 2-oxo group may act as a hydrogen bond acceptor, targeting proteases or kinases .
Methodological note : In vitro assays (e.g., radioligand binding or enzymatic inhibition studies) are recommended to validate hypotheses .
Advanced: How do substituent modifications impact the compound’s structure-activity relationship (SAR)?
Answer:
Key SAR insights from analogous systems:
- Benzyl group : Electron-withdrawing substituents (e.g., Cl, F) on the benzyl ring enhance receptor binding affinity in tropane derivatives .
- Ester group : Replacing ethyl with bulkier esters (e.g., tert-butyl) can alter pharmacokinetics by increasing lipophilicity .
- Oxo position : The 2-oxo group is critical for hydrogen bonding; replacing it with a thione reduces activity in enzyme assays .
Experimental design : Systematic variation of substituents followed by molecular docking and in vitro testing is advised .
Advanced: How can computational methods optimize the synthesis and activity of this compound?
Answer:
- Reaction pathway prediction : Quantum mechanics (QM) calculations (e.g., DFT) model cyclization energetics and transition states to identify optimal catalysts .
- Docking studies : Molecular dynamics simulations predict binding modes to target proteins (e.g., GPCRs), guiding rational design .
- Machine learning : Training models on existing bicyclo compound data can predict reaction yields or toxicity .
Case study : ICReDD’s integrated computational-experimental workflow reduces trial-and-error in reaction optimization .
Advanced: How are stereochemical conflicts resolved in this compound’s synthesis?
Answer:
- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic methods to isolate enantiomers .
- Stereochemical analysis : X-ray crystallography or Mosher’s ester method assigns absolute configuration .
- Contradictions : Discrepancies in exo/endo ratios (e.g., 70:30 vs. 90:10 in different syntheses) may arise from solvent polarity or temperature effects .
Advanced: How should researchers address contradictions in reported spectroscopic data?
Answer:
- Cross-validation : Compare NMR chemical shifts with structurally validated analogs (e.g., NIST data ).
- Solvent effects : Note that H NMR peaks shift in deuterated DMSO vs. CDCl.
- Artifact identification : Check for impurities (e.g., residual benzyl bromide) via GC-MS .
Advanced: What safety protocols are recommended given limited toxicity data?
Answer:
- General precautions : Assume acute toxicity (LD unknown) and use PPE (gloves, goggles) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal to avoid environmental hazards .
- In vitro testing : Prioritize Ames tests for mutagenicity and hepatic microsome assays for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
